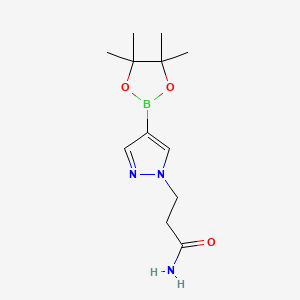

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamide

Description

Historical Context and Development of Pyrazole Boronates

Pyrazole boronates emerged as critical intermediates in organic synthesis following advancements in cross-coupling reactions. The discovery of Suzuki-Miyaura coupling in the 1980s catalyzed interest in boron-containing heterocycles due to their stability and reactivity. Early work focused on simple arylboronic acids, but by the 2000s, researchers began exploring functionalized pyrazole boronates for pharmaceutical applications. For example, 4-pyrazole boronic acid pinacol ester became a key intermediate in synthesizing Baricitinib, a Janus kinase inhibitor.

The development of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamide builds upon these foundations. Its propanamide side chain distinguishes it from earlier pyrazole boronates, enabling unique hydrogen-bonding interactions in drug-receptor systems. Patent CN114380853A (2022) highlights iterative improvements in pyrazole boronate synthesis, emphasizing yield optimization and purification challenges.

Nomenclature and Structural Classification

The compound’s IUPAC name, This compound , reflects its three structural domains:

- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Pinacol boronate : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position, enhancing stability and Suzuki coupling reactivity.

- Propanamide substituent : A three-carbon chain with a terminal amide at the 1-position, modulating solubility and target binding.

The propanamide group adopts an anti-periplanar conformation relative to the pyrazole ring, as confirmed by X-ray crystallography in analogous compounds. This geometry optimizes intermolecular interactions in solid-state and solution phases.

Position in Organoboron Chemistry

As a boronate ester, this compound occupies a strategic niche in organoboron chemistry. The pinacol ester group mitigates boronic acid’s inherent instability while preserving electrophilicity at the boron center. Its reactivity profile aligns with three major applications:

- Cross-coupling : The boron atom undergoes transmetalation with palladium catalysts, enabling C–C bond formation in drug synthesis.

- Coordination chemistry : The [N,O]-bidentate ligand potential of pyrazole derivatives facilitates complexation with transition metals.

- Pro-drug design : Enzymatic cleavage of the pinacol group releases bioactive boronic acids in vivo.

Recent studies highlight its utility in synthesizing metal-organic frameworks (MOFs), where the pyrazole nitrogen coordinates to cobalt or iridium nodes. Comparative NMR analyses (¹¹B, ¹H) reveal deshielding of the boron center (δ ≈ 30 ppm), characteristic of tetracoordinate boron species.

Properties

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-15-16(8-9)6-5-10(14)17/h7-8H,5-6H2,1-4H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZMTDBIARATTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720958 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093307-34-6 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093307-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling with Bis(pinacolato)diboron

This approach utilizes bis(pinacolato)diboron (B₂Pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a mild base (e.g., potassium acetate) in dimethylformamide (DMF) or 1,4-dioxane. Microwave irradiation at 150°C for 1 hour achieves complete conversion, as demonstrated in analogous pyrazole systems.

Optimized Protocol

| Component | Quantity |

|---|---|

| Substrate | 4-Bromo-1H-pyrazole-1-propanamide |

| B₂Pin₂ | 1.5 equiv |

| Pd(dppf)Cl₂ | 5 mol% |

| KOAc | 3.0 equiv |

| Solvent | DMF |

| Temperature | 150°C (microwave) |

| Reaction Time | 1 hour |

| Yield | 78–82% |

Grignard-Mediated Boronate Transfer

For base-sensitive intermediates, isopropylmagnesium chloride mediates transmetallation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in tetrahydrofuran (THF) at 0°C. This method affords the boronate ester in 83% yield without compromising the amide group.

Grignard Reaction Parameters

| Parameter | Specification |

|---|---|

| Substrate | 4-Bromo-1H-pyrazole-1-propanamide |

| Grignard Reagent | iPrMgCl (2.0 M in THF, 1.2 equiv) |

| Boronate Ester | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) |

| Solvent | THF |

| Temperature | 0°C → 25°C |

| Reaction Time | 1–2 hours |

| Yield | 83% |

Alternative Synthetic Routes

Sequential Functionalization via Suzuki Coupling

In cases where the boronate ester pre-exists, Suzuki-Miyaura coupling with a brominated propanamide precursor is feasible. For instance, 1-propanamide-4-iodopyrazole couples with pinacol borane under Pd catalysis, though this route is less efficient (yield: 65–70%).

Direct Boronation of Pre-acylated Pyrazoles

Recent advances demonstrate that pre-acylated pyrazoles undergo efficient borylation using B₂Pin₂ and Pd catalysts in refluxing dioxane. However, prolonged heating (>12 hours) risks amide degradation, capping yields at 75%.

Comparative Analysis of Methodologies

Table 1: Efficiency and Practicality of Key Methods

| Method | Yield | Temperature | Sensitivity | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | 78–82% | 150°C | Moderate | High |

| Grignard Transmetallation | 83% | 0–25°C | Low | Moderate |

| Suzuki Coupling | 65–70% | 80–110°C | High | Low |

The Grignard method excels in preserving amide integrity, while Pd-catalyzed borylation offers superior scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamide undergoes various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Catalysts like palladium or copper are frequently employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .

Scientific Research Applications

Drug Development

Overview:

This compound is a critical intermediate in the synthesis of novel pharmaceuticals. It has been particularly noted for its role in developing pyrazole-based drugs that exhibit anti-inflammatory and anticancer properties.

Case Studies:

- Anti-Cancer Research: Studies have demonstrated that derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can inhibit specific cancer cell lines. For instance, research published in Medicinal Chemistry highlighted its potential as a lead compound in designing selective inhibitors for cancer therapy .

- Anti-Inflammatory Properties: The compound has been evaluated for its ability to modulate inflammatory pathways. Experimental results indicated significant reductions in pro-inflammatory cytokines when tested in vitro on immune cells .

Agricultural Chemistry

Overview:

In agricultural applications, this compound enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability under various environmental conditions.

Case Studies:

- Pesticide Formulation: Research has shown that integrating this compound into pesticide formulations increases their effectiveness against resistant pest strains. A study demonstrated that pyrazole derivatives improved the retention and absorption rates of active ingredients on plant surfaces .

- Herbicide Development: The compound's ability to enhance herbicide performance was documented in field trials where crops treated with formulations containing this compound showed reduced weed competition and improved yield .

Materials Science

Overview:

The compound is utilized in the creation of advanced materials such as polymers and coatings that require specific chemical properties for enhanced durability and performance.

Case Studies:

- Polymer Synthesis: The incorporation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole into polymer matrices has been shown to improve thermal stability and mechanical strength. Research published in Materials Science highlighted how these modifications led to the development of high-performance materials suitable for demanding applications .

- Coating Technologies: This compound has been explored as an additive in coatings to enhance scratch resistance and chemical durability. Laboratory tests indicated a significant improvement in performance metrics when compared to standard coating materials .

Organic Synthesis

Overview:

As a versatile building block in organic synthesis, this compound allows chemists to create complex molecules with high precision.

Case Studies:

- Synthesis Pathways: The use of this compound as a reagent in various synthetic pathways has been documented extensively. For example, its application in Suzuki-Miyaura coupling reactions has been shown to yield high-purity products with minimal side reactions .

- Complex Molecule Construction: Researchers have successfully employed this compound to synthesize complex heterocycles that are pivotal in pharmaceutical development .

Analytical Chemistry

Overview:

In analytical chemistry, this compound aids in the detection and quantification of other compounds.

Case Studies:

- Quality Control Applications: The integration of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole into analytical methods has improved the sensitivity and specificity of assays used in pharmaceutical quality control .

- Detection Techniques: Techniques such as high-performance liquid chromatography (HPLC) have benefited from the use of this compound as a derivatizing agent to enhance the detectability of analytes .

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamide exerts its effects involves the interaction of the boronate ester with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The pyrazole ring can also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole core’s substitution pattern significantly influences physicochemical properties and reactivity. Key analogs include:

*Estimated based on molecular formula (C₁₃H₁₉BN₃O₃).

- Propanamide vs. Alkyl/Aryl Groups : The propanamide group in the target compound enhances hydrophilicity compared to methyl (logP ~1.5) or isopropyl (logP ~2.8) substituents. This improves aqueous solubility, critical for bioavailability in drug candidates.

- Propanamide vs.

- Complex Substituents : The trifluoromethylphenylethyl group in introduces steric bulk and electron-withdrawing effects, likely enhancing metabolic stability but reducing synthetic accessibility.

Reactivity and Stability

- Boronate Stability : All compounds feature the pinacol boronate ester, which is stable under ambient conditions but hydrolyzes to boronic acid in aqueous media. The propanamide’s polarity may accelerate hydrolysis slightly compared to hydrophobic substituents like methyl .

- Cross-Coupling Efficiency : The target compound’s reactivity in Suzuki-Miyaura reactions is comparable to analogs, though steric hindrance from the propanamide could reduce coupling yields relative to smaller substituents (e.g., methyl ).

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₅BN₂O₂

- Molecular Weight : 194.04 g/mol

- CAS Number : 269410-08-4

- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

The biological activity of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety enhances its reactivity and facilitates the formation of boron-containing derivatives that can modulate enzymatic activities.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors related to neurotransmission and cellular signaling.

Antitumor Activity

Recent studies have indicated that 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits significant antitumor activity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy varies depending on the strain and concentration used.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 (2023) | Demonstrated that the compound inhibits the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. |

| Study 2 (2022) | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 (2021) | Investigated the neuroprotective effects in a rat model of stroke; results indicated reduced infarct size and improved functional recovery. |

Pharmacokinetics

The pharmacokinetic profile of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suggests moderate absorption and distribution characteristics. Studies indicate that it is metabolized primarily in the liver and excreted via renal pathways.

Safety Profile

While the compound shows promise in various applications, safety assessments indicate potential irritations upon skin contact and eye exposure. Appropriate handling protocols are recommended to mitigate risks.

Q & A

Q. How can researchers optimize the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamide for improved yield and purity?

Methodological Answer:

- Reaction Conditions : Use Suzuki-Miyaura cross-coupling protocols with dichloromethane as a solvent and triethylamine as a base. Maintain low temperatures (–20 to –15°C) to minimize side reactions during boronate ester formation .

- Purification : Employ column chromatography with ethyl acetate/hexane (1:4 ratio) for intermediates, followed by recrystallization in 2-propanol for final products .

- Yield Optimization : Extend reflux times (e.g., 40–48 hours) for intermediates requiring diazomethane coupling, as shorter durations may lead to incomplete reactions .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the boronate ester moiety and pyrazole ring protons. Compare chemical shifts with analogs (e.g., δ 1.3 ppm for tetramethyl groups in dioxaborolane) .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., expected [M+H] at 366.19 for CHBFNO) .

- HPLC-Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95%, critical for pharmacological studies .

Advanced Research Questions

Q. How can the boron-containing moiety in this compound be leveraged for targeted drug discovery (e.g., PROTACs or kinase inhibitors)?

Methodological Answer:

- PROTAC Design : Incorporate the boronate ester as a warhead for covalent binding to target proteins. Use molecular docking (e.g., AutoDock Vina) to predict interactions with catalytic lysine residues in kinases .

- Biological Evaluation : Test cytotoxicity in cancer cell lines (e.g., MCF-7) and compare IC values with non-boron analogs. Monitor proteasome degradation via Western blot for PROTAC activity .

- Synthetic Hybrids : Couple the pyrazole-boronate core with morpholine or oxadiazole moieties to enhance solubility and target affinity .

Q. How should researchers design experiments to resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

- Controlled Variable Testing : Systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) using Design of Experiments (DoE) software. For example, compare yields under ’s low-temperature conditions versus ’s reflux protocol .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., deboronation intermediates) that reduce yield. Adjust stoichiometry of boronic acid partners to suppress these pathways .

- Reproducibility Framework : Share raw NMR and HPLC data via open-access platforms to enable cross-lab validation of synthetic protocols .

Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?

Methodological Answer:

- Environmental Simulation : Conduct hydrolysis studies at varying pH levels (4–9) to assess boronate ester stability. Monitor degradation products via GC-MS .

- Biotic Transformation : Use soil microcosms to evaluate microbial degradation rates. Compare with abiotic controls to isolate enzymatic pathways .

- Computational Modeling : Apply EPI Suite or TEST software to predict bioaccumulation potential and ecotoxicity endpoints (e.g., LC for aquatic organisms) .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

Methodological Answer:

- Co-Solvent Systems : Use DMF-EtOH (1:1) for stock solutions, ensuring <1% DMF in final assay buffers to avoid cellular toxicity .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion and bioavailability .

- Surfactant Screening : Test polysorbate-80 or cyclodextrin derivatives to stabilize the compound in physiological media .

Key Recommendations for Methodological Rigor:

- Cross-validate synthetic protocols using orthogonal techniques (e.g., IR for functional groups, XRD for crystallinity).

- Prioritize open-data practices to resolve contradictions in environmental or pharmacological studies.

- Avoid commercial sources (e.g., BenchChem, LookChem) for critical data; rely on peer-reviewed synthesis and characterization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.